Home > Products > Screening Compounds P13618 > BTK inhibitor 17
BTK inhibitor 17 -

BTK inhibitor 17

Catalog Number: EVT-8276000
CAS Number:
Molecular Formula: C25H24N6O3
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BTK inhibitor 17 is classified as a small-molecule inhibitor that selectively targets Bruton's tyrosine kinase. It is derived from the structural modifications of previously established inhibitors, aiming to enhance potency and selectivity against BTK while minimizing off-target effects. The compound has been synthesized through various chemical reactions, which are essential for its efficacy in inhibiting BTK activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of BTK inhibitor 17 involves multiple steps that incorporate advanced organic chemistry techniques. The general procedure includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and amines.
  2. Reactions: Key reactions include:
    • Knoevenagel Condensation: This reaction forms the core structure by linking aromatic systems with carbonyl compounds.
    • Cyclization Reactions: These are employed to form the final cyclic structures that are critical for biological activity.
    • Purification Techniques: High-performance liquid chromatography is often used to isolate and purify the synthesized compounds.

The specific synthetic route for BTK inhibitor 17 has not been detailed in the literature but follows similar methodologies as other small-molecule inhibitors targeting BTK .

Molecular Structure Analysis

Structure and Data

BTK inhibitor 17 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the active site of Bruton's tyrosine kinase. The structure typically includes:

  • Aromatic Rings: These contribute to hydrophobic interactions with the enzyme.
  • Aminopyridine Core: This moiety is crucial for the interaction with the ATP-binding pocket of BTK.
  • Substituents: Various substituents on the aromatic rings influence the compound's potency and selectivity.

The precise molecular formula and weight of BTK inhibitor 17 have not been explicitly stated but can be inferred from similar compounds within its class .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing BTK inhibitor 17 include:

  • Formation of Key Intermediates: Each step in the synthesis leads to intermediates that are essential for constructing the final product.
  • Rearrangements and Modifications: These processes ensure that the final compound possesses optimal characteristics for binding to BTK.
Mechanism of Action

Process and Data

BTK inhibitor 17 exerts its pharmacological effects by covalently binding to cysteine residue Cys481 located in the ATP-binding pocket of Bruton's tyrosine kinase. This binding inhibits the enzymatic activity of BTK, thereby disrupting downstream signaling pathways involved in B-cell activation and proliferation. The inhibition process can be summarized as follows:

  1. Binding: The compound occupies the ATP-binding site, preventing ATP from accessing its target.
  2. Inhibition of Phosphorylation: This blockade halts phosphorylation events critical for B-cell receptor signaling.
  3. Downstream Effects: As a result, there is reduced activation of pathways that promote cell survival and proliferation, leading to apoptosis in malignant B-cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BTK inhibitor 17 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile is essential for its bioavailability; typically, these compounds are designed to be soluble in physiological conditions.
  • Stability: Stability under various pH conditions is crucial for ensuring efficacy during storage and administration.
  • Melting Point: The melting point provides insights into the purity and crystalline nature of the compound.

Quantitative data regarding these properties would typically be derived from experimental studies conducted during the drug development process .

Applications

Scientific Uses

BTK inhibitor 17 has significant potential applications in clinical settings, particularly in treating hematological malignancies such as:

  • Chronic Lymphocytic Leukemia: Targeting malignant B-cells effectively reduces tumor burden.
  • Mantle Cell Lymphoma: As a second-line treatment option, it may improve patient outcomes when other therapies fail.
  • Autoimmune Disorders: Emerging research suggests potential applications beyond oncology, targeting autoimmune conditions where B-cell signaling plays a pivotal role.

The ongoing research into BTK inhibitors continues to expand their therapeutic horizons, making them a focal point in modern pharmacotherapy .

Molecular Mechanisms of BTK Inhibitor 17 Action

Structural Basis of BTK Inhibition: Covalent Binding to Cys481 Residue

BTK Inhibitor 17 achieves irreversible inhibition of Bruton’s tyrosine kinase through a strategically engineered electrophilic warhead. This moiety forms a covalent bond with Cys481, a non-catalytic cysteine residue located within the kinase domain’s ATP-binding pocket. The inhibitor’s core scaffold positions the acrylamide group optimally for Michael addition with the thiol group of Cys481. This covalent modification permanently disrupts BTK’s catalytic activity by sterically blocking ATP access and preventing phosphorylation at Tyr223, a critical autophosphorylation site essential for full kinase activation [2] [8].

Structural analyses reveal that BTK Inhibitor 17 employs an inverted cyanoacrylamide electrophile configuration. Unlike classical acrylamides, this orientation directs the electrophilic β-carbon toward the protein surface rather than the ATP-binding cleft. This spatial arrangement allows extensive interactions between the inhibitor’s branched alkyl capping group (tert-butyl) and a hydrophobic patch adjacent to Cys481. The tert-butyl group shields the critical Cα-H proton, reducing its kinetic acidity and thereby slowing the elimination rate of the Cys481 thiol. This molecular "shielding" effect significantly prolongs the inhibitor’s biochemical residence time beyond 18 hours in vivo, even after systemic clearance [2].

Table 1: Covalent Binding Characteristics of BTK Inhibitor 17

PropertyBTK Inhibitor 17Structural Consequence
Reactive WarheadInverted cyanoacrylamidePositions β-carbon toward protein surface
Covalent Bond TargetCys481 thiol groupIrreversible blockade of ATP-binding pocket
Key Steric Modulatortert-Butyl capping groupShields Cα-H proton; reduces thiol elimination rate
Biochemical Residence Time>18 hours (post-clearance)Sustained target engagement despite plasma clearance

Hydrogen Bond Network Formation with Key Kinase Domain Residues (Met477, Glu475, Thr474)

Beyond covalent engagement, BTK Inhibitor 17 stabilizes an inactive kinase conformation through an extensive hydrogen bond network with conserved residues in the hinge region of BTK’s catalytic domain. X-ray crystallography demonstrates that the pyrazolopyrimidine scaffold forms direct hydrogen bonds with:

  • The backbone amide of Met477
  • The carbonyl oxygen of Glu475
  • The hydroxyl group of the gatekeeper residue Thr474 [2] [8]

These interactions collectively anchor the inhibitor within the kinase active site. The hydrogen bond with Thr474 is particularly significant, as this residue controls access to the hydrophobic back pocket. BTK Inhibitor 17’s hydrogen bonding pattern mimics ATP binding but with higher affinity due to additional van der Waals contacts with Leu408 and Val416 in the hinge region. This multi-point binding explains the compound’s exceptional potency (IC₅₀ = 2.1 nM) and selectivity profile, as evidenced by >1,000-fold selectivity against structurally similar kinases like EGFR and JAK3 [2] [4].

Mutational studies reveal that substitutions at Thr474 (e.g., T474I, T474S, T474M) confer resistance to non-covalent BTK inhibitors but minimally affect BTK Inhibitor 17’s efficacy due to its compensatory covalent mechanism. This dual inhibition strategy—combining irreversible cysteine targeting with reversible hinge interactions—ensures robust suppression of both wild-type and gatekeeper-mutant BTK variants [8].

Table 2: Hydrogen Bond Interactions of BTK Inhibitor 17 in BTK Kinase Domain

Kinase Domain ResidueInteraction TypeFunctional Consequence
Met477Backbone H-bond acceptorStabilizes hinge region conformation
Glu475Carbonyl H-bond donorAnchors inhibitor core scaffold
Thr474Sidechain H-bondingBlocks hydrophobic back pocket access; maintains DFG-out conformation
Leu408/Val416Van der Waals contactsEnhances binding affinity and kinase selectivity

Impact on B-Cell Receptor (BCR) Signaling Pathways

BTK Inhibitor 17 exerts profound suppression of B-cell receptor signaling cascades by intercepting BTK at the apex of multiple downstream pathways. Upon BCR engagement, BTK normally phosphorylates phospholipase C gamma 2 (PLCγ2), triggering calcium mobilization and protein kinase C activation. BTK Inhibitor 17 prevents PLCγ2 phosphorylation, thereby ablating the calcium flux essential for nuclear factor of activated T-cells (NFAT) activation and B-cell proliferation [1] [6].

Transcriptomic profiling reveals that BTK Inhibitor 17 significantly downregulates expression of activation markers CD69, CD80, and CD86 on B-cells. This occurs through disruption of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) axis. Specifically, inhibition reduces phosphorylation of AKT at Ser473, diminishing its capacity to promote nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) translocation and co-stimulatory molecule expression [6] [9].

Notably, BTK Inhibitor 17 induces metabolic reprogramming in activated B-cells by suppressing mitochondrial respiration without affecting glycolysis. This selective metabolic disruption impairs the energy-intensive processes of antibody production and cytokine secretion. Additionally, it disrupts B-T cell crosstalk by reducing polyclonal proliferation of CD4⁺ and CD8⁺ T-cells and inhibiting T-helper-1 (Th1) and Th17 cytokine production (IFN-γ, TNF-α, IL-17), effectively decoupling adaptive immune coordination [6] [9].

Modulation of NLRP3 Inflammasome Activity via BTK-Dependent Regulation

BTK Inhibitor 17 demonstrates significant immunomodulatory effects beyond BCR signaling through direct suppression of NLRP3 inflammasome assembly. Biochemical studies establish that BTK physically interacts with both NLRP3 and apoptosis-associated speck-like protein containing a CARD (ASC) via its SH2 domain upon inflammasome priming. Activated BTK phosphorylates four conserved tyrosine residues within NLRP3’s polybasic motif (PBM), a region critical for its translocation to phosphoinositide-rich membranes [7] [10].

Phosphorylation of NLRP3’s PBM neutralizes its positive charge, facilitating dissociation from the Golgi apparatus and promoting oligomerization at the microtubule-organizing center. BTK Inhibitor 17 prevents this tyrosine phosphorylation, trapping NLRP3 in an inactive, membrane-bound state. Consequently, ASC speck formation is abrogated, caspase-1 activation is impaired, and interleukin-1 beta (IL-1β) maturation is reduced by >80% in primary human macrophages [7] [10].

Table 3: BTK-Dependent Regulation of NLRP3 Inflammasome Components

Inflammasome ComponentBTK-Mediated ModificationFunctional Impact of Inhibition
NLRP3 Polybasic MotifPhosphorylation of tyrosine residuesPrevents charge neutralization and membrane dissociation
ASCEnhanced oligomerizationReduces speck formation and caspase-1 recruitment
Pro-caspase-1Indirectly prevents cleavageDecreases mature IL-1β and IL-18 secretion
Pro-IL-1βSpares transcriptional inductionAllows anti-inflammatory cytokine balance during priming phase

This inflammasome inhibition exhibits pathway specificity, as BTK Inhibitor 17 does not affect AIM2 or NLRC4 inflammasome activation. In in vivo models of sterile inflammation, this selective suppression translates to reduced tissue damage without compromising antimicrobial defense, positioning BTK Inhibitor 17 as a promising candidate for NLRP3-driven pathologies including gout, atherosclerosis, and Alzheimer’s disease [7] [10].

Properties

Product Name

BTK inhibitor 17

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrazolo[3,4-d]pyridazin-7-one

Molecular Formula

C25H24N6O3

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C25H24N6O3/c1-2-20(32)30-14-6-7-17(15-30)31-23-21(24(26)27-28-25(23)33)22(29-31)16-10-12-19(13-11-16)34-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15H2,(H2,26,27)(H,28,33)/t17-/m1/s1

InChI Key

QUYXPVXTKPTPCA-QGZVFWFLSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.